1-Decanol, aluminum salt

Description

Overview of Aluminum Alkoxides in Contemporary Chemical Research

Aluminum alkoxides are organoaluminum compounds that feature an aluminum atom bonded to an alkoxide group (RO⁻). These compounds are a significant subject of study in contemporary chemical research due to their versatile applications and interesting chemical properties. ontosight.ai

The synthesis of aluminum alkoxides is typically achieved through several methods, including the reaction of aluminum with an alcohol, the alkoxylation of organoaluminum compounds, or the reaction of an aluminum halide with an alcohol. osti.gov A critical factor in their synthesis is the maintenance of anhydrous (water-free) conditions, as the presence of water can lead to hydrolysis, altering the desired product. mdpi.com The choice of solvent, such as toluene (B28343) or hexane, is also crucial for maintaining an inert atmosphere during the reaction.

In modern research, aluminum alkoxides are widely investigated for their catalytic activity. ontosight.ai They function as Lewis acid catalysts, where the electron-deficient aluminum center can coordinate to electron-rich substrates, facilitating a variety of chemical transformations. bohrium.com This catalytic utility is harnessed in processes such as the polymerization of epoxides and lactones, and in transesterification reactions. ontosight.airesearchgate.net For instance, specific aluminum alkoxide complexes have been shown to be efficient catalysts for the ring-opening polymerization (ROP) of ε-caprolactone, a process that allows for the synthesis of biodegradable polyesters. researchgate.net

Furthermore, aluminum alkoxides serve as important precursors in materials science for the synthesis of aluminum oxide (alumina) materials. ontosight.aimdpi.com Through processes like the sol-gel method, aluminum alkoxides can be hydrolyzed under controlled conditions to produce high-purity alumina (B75360) with tailored properties for applications ranging from catalyst supports to electronic components. mdpi.comacs.org

Contemporary research also focuses on synthesizing novel aluminum alkoxide complexes with enhanced reactivity and specific functionalities. This includes the development of cationic aluminum alkoxide complexes, which exhibit greater Lewis acidity compared to their neutral counterparts, making them highly effective catalysts for reactions like the hydrosilylation of ethers and carbonyls. bohrium.com Advanced computational and spectroscopic techniques, such as Density Functional Theory (DFT) calculations, in-situ FT-IR, and multinuclear NMR spectroscopy, are employed to elucidate reaction mechanisms and understand the structure-activity relationships of these complex molecules. acs.org

Significance of 1-Decanol (B1670082), Aluminum Salt within Aluminum Organometallic Chemistry

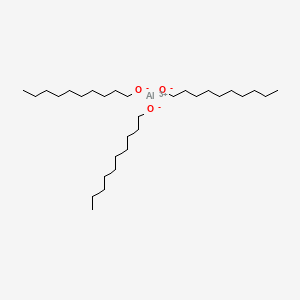

1-Decanol, aluminum salt, with the chemical formula C₃₀H₆₃AlO₃, is a specific aluminum alkoxide derived from 1-decanol, a ten-carbon straight-chain fatty alcohol. saapedia.orghmdb.cawikipedia.org Also known as aluminum decyloxide or aluminium tri(decanolate), its structure consists of a central aluminum atom bonded to three decanolate ([CH₃(CH₂)₉O]⁻) groups. chemspider.com

The synthesis of this compound can be achieved through methods such as condensation reactions between 1-decanol and an aluminum precursor like aluminum chloride under anhydrous conditions. Another method involves mixing aqueous solutions of an alkali metal salt of 1-decanol (like sodium 1-decanolate) with a soluble aluminum salt.

Within the field of aluminum organometallic chemistry, this compound is significant due to its distinct physicochemical properties, particularly its amphiphilic nature, which allows it to function as a surfactant and emulsifying agent. saapedia.org This property is valuable in formulations that require the stabilization of emulsions or the dispersion of particles in liquids. saapedia.org Its ability to permeate biological membranes has also led to research into its use as a penetration enhancer for the transdermal delivery of drugs.

Research has also explored its application in forming protective films on aluminum alloys to enhance corrosion resistance. This is evaluated using techniques like electrochemical impedance spectroscopy (EIS) and salt spray tests.

Table 1: Physicochemical Properties of this compound and its Parent Alcohol

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₃₀H₆₃AlO₃ | This compound saapedia.org |

| Molecular Weight | 498.80 g/mol | This compound saapedia.org |

| Appearance | Solid | This compound saapedia.org |

| CAS Number | 26303-54-8 | This compound saapedia.org |

| Boiling Point | 232.9 °C | 1-Decanol wikipedia.org |

| Melting Point | 6.4 °C | 1-Decanol wikipedia.org |

| Water Solubility | 37 mg/L at 25°C | 1-Decanol wikipedia.org |

Historical Context of Aluminum Alkoxide Chemistry Research

The study of organoaluminum compounds dates back to 1859 with the discovery of the first such compound, (C₂H₅)₃Al₂I₃. wikipedia.org However, the field of metal alkoxides, defined as derivatives of alcohols where the hydroxylic hydrogen is replaced by a metal, was known even earlier, since 1846. osti.gov Despite this early start, significant interest and rapid development in alkoxide chemistry did not occur until the early 1950s. osti.gov

A key milestone in the 19th century was the preparation of aluminum triethoxide, first synthesized by reacting aluminum with ethanol (B145695) in the presence of iodine as a catalyst. osti.gov This reaction demonstrated a direct pathway to these valuable compounds.

The most significant impetus for the field came in the 1950s from the work of Karl Ziegler and his colleagues. wikipedia.org They discovered the direct synthesis of trialkylaluminum compounds and, crucially, applied them as catalysts for olefin polymerization. This groundbreaking research, which led to the Nobel Prize for Ziegler, established organoaluminum compounds as vital components in industrial chemistry and spurred widespread research into their properties and applications. wikipedia.org

Since these foundational discoveries, the field has continued to evolve. Research has expanded from simple alkoxides to more complex structures, including heteroleptic derivatives containing different ligands and intricate cluster compounds. nih.govresearchgate.net Modern studies often "revisit" aluminum alkoxide chemistry, employing advanced analytical techniques to synthesize and characterize novel complexes with unique structures and reactivity, demonstrating the enduring importance of this class of compounds in the landscape of inorganic and organometallic chemistry. acs.org

Table 2: Compound Names Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | Aluminum decyloxide, Aluminium tri(decanolate) chemspider.comsaapedia.org |

| 1-Decanol | Decyl alcohol, Capric alcohol hmdb.cawikipedia.org |

| Aluminum Chloride | - |

| Aluminum Ethoxide | Aluminum triethoxide osti.gov |

| Aluminum Oxide | Alumina ontosight.aimdpi.com |

| Carbon Dioxide | - wikipedia.org |

| ε-Caprolactone | - |

| Ethanol | - osti.gov |

| Sodium 1-decanolate | - |

| Trialkylaluminum | - wikipedia.org |

| Trimethylaluminum | - wikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

26303-54-8 |

|---|---|

Molecular Formula |

C30H63AlO3 |

Molecular Weight |

498.8 g/mol |

IUPAC Name |

aluminum;decan-1-olate |

InChI |

InChI=1S/3C10H21O.Al/c3*1-2-3-4-5-6-7-8-9-10-11;/h3*2-10H2,1H3;/q3*-1;+3 |

InChI Key |

CFSOVYRQRBXGQB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3] |

Canonical SMILES |

CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3] |

Appearance |

Solid powder |

Other CAS No. |

26303-54-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

112-30-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aluminum decyloxide; Aluminum n-decoxide; EINECS 247-598-1; UNII-0I7OOW0WIB; 1-Decanol, aluminum salt; 1-Decanol, aluminum salt (3:1); Aluminium tri(decanolate); Decyl alcohol, aluminum salt. |

Origin of Product |

United States |

Structural Elucidation and Characterization of 1 Decanol, Aluminum Salt Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in elucidating the molecular structure and bonding within 1-decanol (B1670082), aluminum salt complexes. Infrared and nuclear magnetic resonance spectroscopy are particularly informative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups and coordination environment of the aluminum center in 1-decanol, aluminum salt. The key vibrational modes observed in the IR spectrum provide a fingerprint of the compound's structure. A strong absorption band in the region of 650–680 cm⁻¹ is characteristic of the Al-O-C stretching vibration, confirming the formation of the aluminum alkoxide bond. The absence of a broad O-H stretching band, typically found around 3200-3600 cm⁻¹ for the parent alcohol (1-decanol), indicates the complete reaction of the hydroxyl groups with the aluminum center. The spectrum also displays characteristic C-H stretching and bending vibrations from the decyl chains.

Table 1: Key Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 2955-2850 | C-H stretching | Confirms the presence of the decyl alkyl chains. |

| 1465 | C-H bending | Further evidence of the alkyl backbone. |

| 650-680 | Al-O-C stretching | Diagnostic peak for the formation of the aluminum alkoxide. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁷Al)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and the chemical environment of the nuclei within the this compound molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum is used to characterize the organic component of the molecule, the decoxide ligand. The terminal methyl (CH₃) protons of the decyl chain typically appear as a triplet around δ 0.88 ppm. The methylene (B1212753) (CH₂) groups adjacent to the oxygen and the rest of the alkyl chain produce a series of multiplets in the region of δ 1.26–1.52 ppm. The integration of these signals corresponds to the ratio of protons in the decyl group, confirming its integrity within the complex.

²⁷Al NMR Spectroscopy: Aluminum-27 (²⁷Al) NMR spectroscopy is a powerful technique for probing the coordination environment of the aluminum atom. The chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number. For aluminum alkoxides, tetrahedral (four-coordinate) and octahedral (six-coordinate) aluminum species are common and resonate in distinct regions of the spectrum. While specific data for this compound is not widely published, analogous aluminum alkoxides show that tetrahedral aluminum typically gives resonances in the range of 50-80 ppm, whereas octahedral aluminum appears further upfield, around -10 to 15 ppm. psu.edu The coordination state can be influenced by the degree of oligomerization in solution.

Table 2: Representative ¹H NMR Spectroscopy Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~0.88 | Triplet | Terminal CH₃ protons of the decyl chain. |

| ~1.26–1.52 | Multiplet | CH₂ protons of the decyl chain. |

Advanced Structural Determination Methods

Beyond spectroscopy, a range of other analytical methods are employed to provide a more complete picture of the composition and structure of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying its constituent elements. For this compound, the analysis would focus on the weight percentages of carbon, hydrogen, and aluminum. The theoretical composition is calculated based on the molecular formula C₃₀H₆₃AlO₃. Comparison of the experimental results with the theoretical values is used to confirm the purity and stoichiometry of the synthesized compound.

Table 3: Elemental Composition of this compound (C₃₀H₆₃AlO₃)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Weight Percentage (%) |

| Carbon | C | 12.01 | 360.3 | ~72.23 |

| Hydrogen | H | 1.008 | 63.504 | ~12.74 |

| Aluminum | Al | 26.98 | 26.98 | ~5.41 |

| Oxygen | O | 16.00 | 48.00 | ~9.62 |

| Total | 498.8 | 100.00 |

Molecular Weight Determinations in Solution

The determination of the molecular weight of this compound in solution is crucial for understanding its degree of association. Aluminum alkoxides are known to form oligomeric structures, such as dimers, trimers, or tetramers, through bridging alkoxide groups. Techniques like cryoscopy, ebulliometry, or vapor pressure osmometry can be used to measure the number-average molecular weight in non-polar solvents. For instance, studies on other n-alkyl aluminum alkoxides have shown an equilibrium between dimeric and trimeric species in solution. The degree of oligomerization is influenced by factors such as the steric bulk of the alkyl group, the concentration, and the temperature.

Solid-State Structural Analysis

Theoretical and Computational Structural Investigations

Theoretical and computational chemistry provides powerful tools for elucidating the complex structures of aluminum alkoxides, including this compound. These methods offer insights into molecular geometries, bonding, and reactivity that can be difficult to obtain through experimental techniques alone. By modeling these systems at the atomic level, researchers can predict stable conformations, understand electronic properties, and explore potential reaction pathways.

Density Functional Theory (DFT) Applications in Aluminum Alkoxide Systems

Density Functional Theory (DFT) has become a primary theoretical tool for investigating the properties and chemical processes of aluminum alkoxide systems. epa.govresearchgate.net It offers a balance of computational cost and accuracy, making it suitable for studying the relatively large structures formed by these complexes. researchgate.net DFT calculations are widely used to optimize molecular geometries, predict reaction mechanisms, and analyze the electronic structure of these compounds. epa.govresearchgate.net

One of the key applications of DFT in this area is the optimization of the geometries of aluminum alkoxides to predict their most stable three-dimensional structures. epa.govresearchgate.net For instance, DFT simulations have been carried out to investigate the reaction pathways and intermediate states of various aluminum alkoxides. epa.gov These studies often explore how the nature of the alkoxide substituent—such as the length and branching of the alkyl chain—influences the compound's structure and reactivity. researchgate.net Research on shorter-chain aluminum alkoxides, which serve as models for larger molecules like aluminum decanolate, has shown that DFT can effectively predict reaction energy barriers, for example, in hydrolysis reactions at the aluminum-oxygen bond. researchgate.net

Furthermore, DFT is employed to understand the coordination-insertion mechanism, which is relevant in polymerization reactions initiated by aluminum alkoxides. researchgate.net The theory helps in analyzing the electronic properties that govern these chemical transformations. mdpi.com While specific DFT studies focusing exclusively on this compound are not extensively documented in public literature, the principles and methodologies applied to the broader class of aluminum alkoxides are directly applicable. researchgate.netfaccts.de These theoretical approaches provide a foundational understanding of the bonding and structural arrangements that would be expected in aluminum decanolate complexes.

Below is a table summarizing the common applications of DFT in the study of aluminum alkoxide systems.

| DFT Application Area | Description | Relevant Findings for Aluminum Alkoxides |

| Geometry Optimization | Calculation of the lowest energy atomic arrangement to predict the most stable molecular structure. | Predicts coordination numbers and the formation of oligomeric structures (dimers, trimers). epa.govresearchgate.net |

| Reaction Mechanism Studies | Mapping of the energy landscape of a chemical reaction, including transition states and intermediates. | Elucidates hydrolysis and polymerization pathways, such as the coordination-insertion mechanism. epa.govresearchgate.net |

| Electronic Structure Analysis | Calculation of properties like orbital energies and charge distributions to understand bonding and reactivity. | Helps explain the influence of different alkyl groups on the catalyst's activity. researchgate.netmdpi.com |

| Spectroscopic Prediction | Simulation of spectroscopic data (e.g., IR, NMR) to aid in the interpretation of experimental results. | Can be used to correlate calculated structures with experimental spectroscopic observations. researchgate.net |

Computational Modeling of Molecular Structures

Computational modeling, encompassing methods like molecular dynamics (MD) and quantum mechanics, provides critical insights into the complex molecular structures of this compound and related aluminum alkoxides. researchgate.netnih.gov A significant characteristic of aluminum alkoxides is their tendency to form oligomeric species, such as dimers, trimers, and tetramers, through the formation of bridging alkoxide groups. ru.nl This aggregation leads to aluminum atoms existing in various coordination environments, typically with coordination numbers of four, five, or six. ru.nl

Computational models have been essential in proposing and validating the structures of these oligomers. For example, aluminum isopropoxide is known to exist predominantly as a tetramer, featuring a central six-coordinate aluminum atom and three surrounding four-coordinate aluminum atoms. In contrast, other aluminum alkoxides may form dimeric or trimeric structures depending on the steric bulk of the alkyl group. ru.nl For aluminum salts of long-chain fatty alcohols, often referred to as aluminum soaps, polymeric structures have been proposed based on computational and experimental data. royalsocietypublishing.org These models often feature repeating units of six-coordinate aluminum-oxygen octahedra, with the long fatty-acid chains extending outwards from this central inorganic backbone. royalsocietypublishing.org

The table below outlines the common oligomeric structures and coordination states of aluminum alkoxides as investigated through computational and experimental methods.

| Aluminum Alkoxide Type | Common Oligomeric Structure | Aluminum Coordination Number(s) | Modeling & Characterization Methods |

| Short-chain (e.g., Isopropoxide) | Tetramer ([Al(OⁱPr)₃]₄) | 4 and 6 | Solid-State NMR, DFT, X-ray Crystallography ru.nl |

| Short-chain (e.g., Ethoxide) | Oligomers/Polymers | 4, 5, 6 | Solid-State NMR, DFT ru.nl |

| Bulky-chain (e.g., tert-Butoxide) | Dimer ([Al(OᵗBu)₃]₂) | 4 | Solid-State NMR, DFT ru.nl |

| Long-chain (Fatty Acid Salts) | Polymeric Chains | 6 (proposed) | Viscosity, IR Spectroscopy, Computational Models royalsocietypublishing.org |

Chemical Reactivity and Reaction Mechanisms of 1 Decanol, Aluminum Salt

Hydrolysis Kinetics and Products: Formation of Alumina (B75360) and 1-Decanol (B1670082)

Al(OC₁₀H₂₁)₃ + 3H₂O → Al(OH)₃ + 3HO(C₁₀H₂₁)

The mechanism and kinetics of this reaction are complex and influenced by several factors, including temperature, pH, solvent, and the water-to-alkoxide molar ratio. While specific kinetic data for aluminum decoxide is not extensively detailed in the literature, the mechanism can be understood by analogy to other well-studied aluminum alkoxides, such as aluminum isopropoxide. nih.gov

The hydrolysis process typically involves the nucleophilic attack of a water molecule on the electron-deficient aluminum center. This is followed by the protonation and elimination of a 1-decanol molecule. The reaction proceeds in a stepwise manner, forming partially hydrolyzed intermediates. These intermediates can then undergo condensation reactions (oligomerization) where Al-O-Al bridges are formed, either through dehydration (forming oxo bridges) or alcohol elimination (forming alkoxo bridges). nih.gov In neutral solutions, partly hydrolyzed species can condense to form oligomers with bridging hydroxyl (OH) groups or oxygen atoms. nih.gov

The kinetics of the hydrolysis of aluminum compounds can be complex, sometimes following an unreacted core model where the reaction rate is controlled by different steps depending on the conditions. mdpi.com For instance, the rate can be limited by boundary layer diffusion, the chemical reaction itself, or diffusion through the product layer. mdpi.com

Table 1: Factors Influencing the Hydrolysis of Aluminum Alkoxides

| Factor | Effect on Hydrolysis Rate and Products |

|---|---|

| Water-to-Alkoxide Ratio | A low ratio may lead to the formation of stable, partially hydrolyzed oligomeric species. A high ratio favors the complete formation of aluminum hydroxide (B78521). |

| Temperature | Increased temperature generally accelerates the hydrolysis and condensation rates. mdpi.com |

| pH (Catalyst) | Both acidic and basic conditions can catalyze the hydrolysis reaction, though the mechanism and the structure of the resulting alumina products may differ. |

| Solvent | The polarity and coordinating ability of the solvent can influence the reaction pathway and the aggregation of intermediates. |

| Steric Hindrance | The bulky decoxide group may result in slower hydrolysis rates compared to smaller alkoxides like ethoxide or isopropoxide due to steric shielding of the aluminum center. |

The final solid product of hydrolysis and subsequent thermal treatment is typically various forms of alumina (Al₂O₃), while 1-decanol is regenerated and can be recovered. smolecule.com

Role in Organic Transformations

Aluminum alkoxides are valuable reagents and catalysts in organic synthesis, primarily utilized for their Lewis acidic nature and their ability to participate in hydride transfer reactions.

Aluminum decoxide can function as a catalyst in the Oppenauer oxidation, a method for the selective oxidation of secondary alcohols to ketones. wikipedia.orgpharmaguideline.com This reaction is the reverse of the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.org A ketone, typically acetone (B3395972) or cyclohexanone, is used in large excess as the hydride acceptor, driving the equilibrium towards the oxidized product. wikipedia.orgpharmaguideline.com

The generally accepted mechanism proceeds through several steps: wikipedia.orgpharmaguideline.com

Ligand Exchange: The secondary alcohol substrate displaces one of the decoxide ligands on the aluminum center to form a new aluminum alkoxide intermediate.

Coordination: The oxidant (e.g., acetone) coordinates to the Lewis acidic aluminum center.

Hydride Transfer: A hydride ion is transferred from the α-carbon of the substrate alkoxide to the carbonyl carbon of the coordinated acetone via a six-membered cyclic transition state. wikipedia.orgpharmaguideline.com

Product Release: The newly formed ketone is released, and the aluminum catalyst is regenerated in its isopropoxide form (when acetone is the oxidant), which can then re-enter the catalytic cycle.

This oxidation is highly selective for secondary alcohols and is valued for its mild conditions, which tolerate other sensitive functional groups. wikipedia.org While primary alcohols can be oxidized, the reaction is often less efficient due to side reactions like aldol (B89426) condensation of the resulting aldehyde product. wikipedia.org

Table 2: Key Components of the Oppenauer Oxidation

| Component | Role | Common Examples |

|---|---|---|

| Substrate | Secondary Alcohol (to be oxidized) | Cholesterol, Isoborneol, Carveol wikipedia.org |

| Catalyst | Aluminum Alkoxide | Aluminum isopropoxide, Aluminum tert-butoxide, 1-Decanol, aluminum salt wikipedia.orgalfa-chemistry.com |

| Hydride Acceptor (Oxidant) | Ketone or Aldehyde | Acetone, Cyclohexanone, Butanone, 3-Nitrobenzaldehyde wikipedia.orgalfa-chemistry.com |

| Product | Ketone | Cholestenone, Camphor, Carvone wikipedia.org |

The key step in both the Oppenauer oxidation and the MPV reduction is the aluminum-catalyzed hydride transfer. wikipedia.org The aluminum center does not undergo a change in oxidation state; instead, it functions as a template, bringing the hydride donor and acceptor into close proximity and activating the acceptor.

In the context of the Oppenauer oxidation, the mechanism involves a complex where both the substrate alkoxide and the hydride-accepting ketone are bound to the aluminum ion. acs.org The coordination of the ketone's carbonyl oxygen to the Lewis acidic aluminum center increases the electrophilicity of its carbonyl carbon, making it more susceptible to hydride attack. wikipedia.org The reaction proceeds through a concerted, six-membered transition state, which accounts for the high stereoselectivity often observed in these reactions. wikipedia.org

Conversely, in reductions using aluminum alkoxy hydrides, a hydride is transferred from the aluminum complex to an organic substrate. wikipedia.org This is a polar mechanism where the hydride adds to an electrophilic center, such as a carbonyl carbon. wikipedia.orgkhanacademy.org The study of β-hydrogen elimination from alkoxides on metal centers suggests that this process is best described as a hydride transfer to the metal center, forming a metal-hydride intermediate which can then deliver the hydride to a substrate. acs.org

Coordination Chemistry of Aluminum Alkoxides

The coordination chemistry of aluminum alkoxides like aluminum decoxide is characterized by the tendency of aluminum to achieve higher coordination numbers and the ability of alkoxide ligands to act as bridges between metal centers.

The alkoxide groups on an aluminum center are not static and can be readily exchanged with other ligands, particularly other alcohols. dss.go.th This process, also known as alcoholysis or transesterification, is an equilibrium reaction. wikiwand.com

Al(OR)₃ + 3 R'OH ⇌ Al(OR')₃ + 3 ROH

This equilibrium can be manipulated to synthesize different aluminum alkoxides. For instance, this compound can be synthesized by reacting an aluminum alkoxide with a shorter chain, such as aluminum isopropoxide, with 1-decanol. The reaction is driven to completion by removing the more volatile isopropanol (B130326) through distillation. smolecule.com This ligand exchange reactivity is also the initial step in the Oppenauer oxidation, where the substrate alcohol exchanges with one of the catalyst's alkoxide ligands. pharmaguideline.com

Aluminum alkoxides serve as building blocks for the synthesis of heterometallic alkoxides, which are compounds containing two or more different metal atoms linked by bridging alkoxide ligands. ijnrd.org These complexes are of interest as precursors for mixed-metal oxide materials via sol-gel or MOCVD techniques. ijnrd.org

The formation of these complexes can be achieved through several synthetic routes, including:

Metathesis Reactions: Reacting the aluminum alkoxide with a halide or another alkoxide of a different metal. ijnrd.org

Direct Reaction: Reacting different metal salts directly in an alcohol solvent, which serves as both the medium and the source of the alkoxide ligands. nih.govnih.gov

The alkoxide groups, including decoxide, can act as bridging ligands (μ-OR) that link aluminum atoms to other metal centers. nih.gov This results in the formation of polynuclear clusters with a defined stoichiometry and structure. wikipedia.org A wide variety of heterometallic alkoxides incorporating aluminum have been synthesized, involving metals from across the periodic table, including transition metals, lanthanides, and other main group elements. ijnrd.orgnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Aluminum decoxide, Aluminum tri-n-decoxide |

| 1-Decanol | Decyl alcohol |

| Alumina | Aluminum oxide |

| Aluminum hydroxide | |

| Aluminum isopropoxide | |

| Acetone | |

| Cyclohexanone | |

| Isopropanol | |

| Butanone | |

| 3-Nitrobenzaldehyde | |

| Cholesterol | |

| Isoborneol | |

| Carveol | |

| Cholestenone | |

| Camphor | |

| Carvone | |

| Aluminum tert-butoxide | |

| Diethylethoxyaluminum | |

| Trimethylaluminum | |

| 1,1,1-Trifluoroacetone | |

| Hexafluoroacetone | |

| 1,4-Hexanediol | |

| 1,1,1,2,2,2-Hexafluoro-2-propanol | |

| BuSnCl₃ | Butyltin trichloride (B1173362) |

| KM(OR)₄ | Potassium tetrakis(alkoxy)metallate |

| MCl₂ | Divalent metal chloride |

| Al(OC₁₀H₂₁)₃ | This compound |

| H₂O | Water |

| Al(OH)₃ | Aluminum hydroxide |

| HO(C₁₀H₂₁) | 1-Decanol |

| Al₂O₃ | Alumina |

| AlN | Aluminum nitride |

| AlOOH | Aluminum oxyhydroxide |

| TiO₂ | Titanium dioxide |

| Ti(OR)₄ | Titanium tetraalkoxide |

| Al(OR)₃ | Aluminum alkoxide |

| R'OH | Alcohol |

| Al(OR')₃ | Aluminum alkoxide |

Pro-Oxidant Activity of Aluminum Species in Chemical Systems

While this compound is a stable compound, the aluminum ion (Al³⁺) associated with it can participate in reactions that promote oxidation, a characteristic known as pro-oxidant activity. Although aluminum is a non-redox-active metal, meaning it does not readily change its oxidation state, it can enhance oxidative stress in chemical and biological systems. researchgate.netnih.gov This activity is not due to aluminum itself undergoing redox cycling, but rather its ability to influence the behavior of other reactive species, particularly superoxide (B77818) radicals and transition metals like iron. researchgate.netnih.govnih.gov

The primary mechanism behind aluminum's pro-oxidant effect involves its interaction with the superoxide radical (•O₂⁻). nih.gov Due to its high charge and small ionic radius, the Al³⁺ ion can form a strong interaction with the superoxide radical, creating a stable aluminum-superoxide complex (Al-O₂²⁺). researchgate.netacs.org The formation of this complex is significant for two main reasons:

It increases the lifetime of the superoxide radical, a reactive oxygen species (ROS). researchgate.net

The complex itself can act as a reducing agent, facilitating other reactions that generate more potent oxidants. nih.gov

A key example of this is the promotion of the Fenton reaction. The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce the highly reactive hydroxyl radical (•OH), a potent oxidizing agent.

Table 1: The Fenton Reaction

| Reactants | Products | Significance |

|---|

Under normal conditions, the availability of ferrous iron (Fe²⁺) can be a limiting factor for this reaction. However, the aluminum-superoxide complex can reduce ferric iron (Fe³⁺) back to ferrous iron (Fe²⁺). researchgate.netnih.gov This reduction is an exothermic reaction, making it thermodynamically favorable. nih.gov By regenerating the Fe²⁺ catalyst, the aluminum species can effectively accelerate the Fenton reaction, leading to an increased production of hydroxyl radicals and consequently, greater oxidative damage. researchgate.netnih.gov

This process can be described as a catalytic cycle where the aluminum ion is regenerated and can continue to stabilize more superoxide radicals. nih.gov After the Al-superoxide complex reduces Fe³⁺, the superoxide radical loses an electron, leading to the spontaneous dissociation of molecular oxygen from the aluminum ion. nih.gov The resulting aluminum ion is then free to interact with another superoxide radical, perpetuating the cycle. nih.gov

Table 2: Proposed Mechanism for Aluminum's Pro-Oxidant Activity | Step | Reaction | Description | | :--- | :--- | :--- | | 1 | Al³⁺ + •O₂⁻ | → [Al-O₂]²⁺ | Formation of the aluminum-superoxide complex. researchgate.net | | 2 | [Al-O₂]²⁺ + Fe³⁺ | → Al³⁺ + O₂ + Fe²⁺ | Reduction of ferric iron to ferrous iron by the complex. nih.gov | | 3 | Fe²⁺ + H₂O₂ | → Fe³⁺ + •OH + OH⁻ | The Fenton reaction, catalyzed by the newly formed Fe²⁺. |

Research using ab initio methods and density functional theory has confirmed that the redox reaction between an Al-superoxide complex and Fe(III) to produce Fe(II) is exothermic. nih.gov This reinforces the concept that the presence of aluminum species, such as the Al³⁺ derived from this compound, can lead to significant pro-oxidant activity through this superoxide formation mechanism. nih.gov This pro-oxidant potential has also been observed with other transition metals like copper and chromium, where aluminum enhances their ability to generate reactive oxygen species. nih.gov

1 Decanol, Aluminum Salt As a Precursor in Materials Science

Precursor for High-Purity Alumina (B75360) Production

1-Decanol (B1670082), aluminum salt is utilized in the aluminum alkoxide method, a significant process for manufacturing high-purity alumina (Al₂O₃). sumitomo-chem.co.jp This method is favored for its ability to produce alumina with purities often exceeding 99.99%. sumitomo-chem.co.jpmdpi.com The demand for such high-purity alumina is growing in advanced sectors like electronics, semiconductors, and display materials. sumitomo-chem.co.jp

The production process involves several key stages:

Synthesis : High-purity aluminum alkoxide is synthesized from the reaction of aluminum metal with an alcohol, in this case, 1-decanol. sumitomo-chem.co.jp

Purification : A critical advantage of this method is the ability to purify the aluminum alkoxide intermediate, typically through distillation, to remove metallic and other impurities. sumitomo-chem.co.jpgoogle.com

Hydrolysis : The purified aluminum alkoxide undergoes hydrolysis, reacting with water to produce hydrated alumina (e.g., boehmite). sumitomo-chem.co.jpavant-al.com The conditions during this stage, such as pH, must be carefully controlled. sumitomo-chem.co.jpavant-al.com

Calcination : Finally, the hydrated alumina is calcined at high temperatures to yield high-purity alumina powder. sumitomo-chem.co.jpmdpi.comavant-al.com

This process, while potentially more complex and costly than traditional methods like the Bayer process, is essential for applications demanding minimal impurities and uniform fine particles. sumitomo-chem.co.jpavant-al.com The resulting high-purity alumina is used in products such as translucent tubes for high-pressure sodium lamps and single-crystal sapphires. sumitomo-chem.co.jp

Table 1: Comparison of Alumina Production Methods

| Feature | Aluminum Alkoxide Method | Bayer Process |

|---|---|---|

| Starting Material | Aluminum Metal, Alcohol | Bauxite Ore |

| Typical Purity | >99.99% | 99.6–99.9% |

| Key Process Step | Distillation of Alkoxide Intermediate | Caustic Leaching |

| Primary Applications | Electronics, Sapphires, Advanced Ceramics | Refractories, Spark Plugs, Abrasives |

Role in Sol-Gel Synthesis of Advanced Ceramic Materials

The sol-gel process is a versatile wet-chemical technique for fabricating advanced ceramic materials, and aluminum alkoxides like 1-decanol, aluminum salt are common precursors. ias.ac.insigmaaldrich.comwikipedia.org This method allows for the synthesis of materials with high purity, homogeneity, and controlled microstructures at temperatures lower than traditional ceramic processing. sigmaaldrich.comutah.eduresearchgate.net

The sol-gel process using an aluminum alkoxide precursor generally proceeds as follows:

Hydrolysis and Condensation : The process begins with the hydrolysis and polycondensation of the aluminum alkoxide in a solution (sol). sigmaaldrich.comwikipedia.orgmdpi.com These reactions are initiated by the addition of water and can be controlled by catalysts. sigmaaldrich.comwikipedia.org

Gelation : The sol gradually evolves, forming a continuous network that contains both a liquid and a solid phase, known as a gel. wikipedia.orgutah.edu

Aging and Drying : The gel is then aged and dried to remove the liquid phase, which is often accompanied by significant shrinkage. wikipedia.org

Calcination : A final heat treatment (calcination) is performed to densify the material and form the final ceramic product. ias.ac.in

The high reactivity of aluminum alkoxides towards water requires careful control of the reaction kinetics, often managed through the use of chelating agents or other additives. sigmaaldrich.commdpi.com By manipulating the processing conditions, it is possible to produce a wide range of ceramic materials, including high-density monoliths, porous bodies for filters or catalyst carriers, thin films, and fibers. ias.ac.insigmaaldrich.comwikipedia.org

Table 2: Stages of Sol-Gel Processing with Aluminum Alkoxide

| Stage | Description | Key Transformation |

|---|---|---|

| Sol Formation | Hydrolysis and polycondensation of the this compound precursor in a solution. | Monomers to colloidal solution (sol). |

| Gelation | The sol evolves to form a continuous network containing a liquid and solid phase. | Sol to a gel-like network. |

| Drying | Removal of the solvent from the gel network. | Wet gel to a dried gel (xerogel/aerogel). |

| Sintering | The dried gel is heated to high temperatures for densification. | Porous gel to dense ceramic. |

Intermediate in Industrial Chemical Manufacturing Processes

Aluminum alkoxides, including this compound, are valuable intermediates in the synthesis of a variety of aluminum compounds used in industrial applications. google.com They are typically produced through the reaction of metallic aluminum with the corresponding alcohol. google.com The resulting alkoxides are reactive compounds that serve as building blocks for other chemicals. google.com

The industrial-scale production of this compound is optimized for efficiency and quality, often employing continuous flow reactors to improve heat and mass transfer. smolecule.com Quality control is maintained through real-time monitoring to ensure high product purity, often in the range of 99-99.5%. smolecule.com

As intermediates, these aluminum alkoxides are precursors to various specialty aluminum-based chemicals. For instance, alumina derived from these precursors is used extensively as:

Catalysts and Catalyst Supports : Gamma-alumina (γ-Al₂O₃) is widely used as a catalyst support for industrial catalysts, such as those in hydrodesulfurization, and as a catalyst itself in processes like the Claus process, which converts hydrogen sulfide to sulfur. knowde.comchemicalbook.com

Flame Retardants : Aluminum hydroxide (B78521), which can be derived from alkoxides, is used as a flame retardant and smoke suppressant in materials like plastics and textiles. knowde.com

Manufacturing of Zeolites : Large quantities of aluminum hydroxide are used in the production of zeolites, which have widespread applications as adsorbents and catalysts. chemicalbook.com

The use of this compound as an intermediate allows for the precise introduction of aluminum into various chemical structures, leading to the production of high-value materials for diverse industrial sectors.

Environmental Fate and Biodegradation Pathways of 1 Decanol, Aluminum Salt and Its Metabolites

Hydrolytic Degradation and Formation of Aluminum Oxide and 1-Decanol (B1670082)

1-Decanol, aluminum salt, chemically known as aluminum tridecan-1-olate, is an aluminum alkoxide. Like other aluminum alkoxides, it is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more of the chemical bonds. This process is a primary environmental fate pathway for this compound, leading to its decomposition into its constituent parts: 1-decanol and an aluminum hydroxide (B78521) species. researchgate.netacs.orgsmolecule.com

Al(OCH₂CH₂(CH₂)₇CH₃)₃ + 3H₂O → Al(OH)₃ + 3CH₃(CH₂)₈CH₂OH

In this reaction, the aluminum-oxygen bonds of the alkoxide are cleaved by water, resulting in the formation of aluminum hydroxide and three molecules of 1-decanol. The rate and products of this hydrolysis can be influenced by environmental conditions such as temperature and pH. researchgate.net For instance, hydrolysis in hot water tends to produce boehmite (a crystalline form of aluminum oxide-hydroxide, γ-AlO(OH)), while hydrolysis in cold water often results in an amorphous aluminum monohydroxide. researchgate.net

The aluminum hydroxide formed is generally insoluble in water and will precipitate out of the solution. google.com Over time and with the application of heat, as might occur in certain environmental scenarios, the aluminum hydroxide can undergo dehydration (loss of water) to form various types of aluminum oxide (Al₂O₃). instructables.comquora.comquora.com

The process can be summarized in the following steps:

Hydrolysis: this compound reacts with water.

Formation of Intermediates: This reaction forms aluminum hydroxide and 1-decanol.

Dehydration: The aluminum hydroxide can then lose water to form aluminum oxide.

The properties of the key compounds involved in this degradation pathway are summarized in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | State | Water Solubility |

| This compound | C₃₀H₆₃AlO₃ | 498.80 | Solid | Reacts |

| 1-Decanol | C₁₀H₂₂O | 158.28 | Liquid | Insoluble nih.govymdb.ca |

| Aluminum Hydroxide | Al(OH)₃ | 78.00 | Solid | Insoluble |

| Aluminum Oxide | Al₂O₃ | 101.96 | Solid | Insoluble |

Biodegradation Mechanisms of 1-Decanol in Environmental Systems

Following the initial hydrolytic degradation of this compound, the resulting 1-decanol molecule becomes available for microbial degradation. nih.gov 1-decanol is a long-chain primary alcohol that is readily biodegradable in various environmental compartments, including soil and water. atamanchemicals.comepa.gov The biodegradation of 1-decanol is a crucial process that prevents its accumulation in the environment.

Aerobic Oxidation Pathways (Alcohol to Aldehyde to Fatty Acid)

Under aerobic conditions (in the presence of oxygen), the primary and most common pathway for the biodegradation of 1-decanol is a stepwise oxidation process. taylorandfrancis.com This pathway is carried out by a wide range of microorganisms that possess the necessary enzymes. epa.gov

The aerobic oxidation of 1-decanol proceeds as follows:

Oxidation to Aldehyde: The first step involves the oxidation of the primary alcohol (1-decanol) to its corresponding aldehyde, decanal (B1670006). This reaction is typically catalyzed by alcohol dehydrogenases. CH₃(CH₂)₈CH₂OH (1-Decanol) + NAD⁺ → CH₃(CH₂)₈CHO (Decanal) + NADH + H⁺

Oxidation to Fatty Acid: The decanal is then further oxidized to form the corresponding carboxylic acid, decanoic acid. This step is catalyzed by aldehyde dehydrogenases. CH₃(CH₂)₈CHO (Decanal) + NAD⁺ + H₂O → CH₃(CH₂)₈COOH (Decanoic acid) + NADH + H⁺

Fatty Acid Metabolism: Once formed, decanoic acid can be metabolized by microorganisms through the β-oxidation pathway. taylorandfrancis.com This process breaks down the fatty acid into two-carbon acetyl-CoA units, which can then enter the citric acid cycle to be completely oxidized to carbon dioxide and water, generating energy for the microorganisms. taylorandfrancis.com

This sequential oxidation effectively mineralizes the organic carbon in 1-decanol, converting it into inorganic forms.

| Step | Reactant | Product | Enzyme Class |

| 1 | 1-Decanol | Decanal | Alcohol Dehydrogenase |

| 2 | Decanal | Decanoic Acid | Aldehyde Dehydrogenase |

| 3 | Decanoic Acid | Acetyl-CoA | β-oxidation enzymes |

Microbial Biotransformation Processes

The biotransformation of 1-decanol is facilitated by a diverse community of microorganisms present in the environment. medcraveonline.com Biotransformation refers to the structural modification of a chemical compound by living organisms or their enzymes. medcraveonline.com In the context of 1-decanol, this primarily involves the oxidation reactions described above.

A variety of bacterial and fungal species have been identified as being capable of degrading long-chain alcohols and related hydrocarbons. medcraveonline.com While specific studies on this compound are limited, the degradation of 1-decanol is well-documented. Microorganisms known to be active in the degradation of alkanes and alcohols include species from the genera:

Pseudomonas

Rhodococcus

Arthrobacter

Mycobacterium

Corynebacterium taylorandfrancis.com

These microbes possess the enzymatic machinery, such as monooxygenases and dehydrogenases, required to initiate the breakdown of the aliphatic chain of 1-decanol. taylorandfrancis.commedcraveonline.com The efficiency of these biotransformation processes depends on various environmental factors, including the availability of nutrients, oxygen levels, temperature, and the presence of a competent microbial population. nih.gov

Computational Prediction of Environmental Transformation Pathways

In the absence of extensive experimental data for every chemical compound, computational models have become increasingly important tools for predicting the environmental fate and transformation pathways of substances like this compound and its metabolites. researchgate.netacs.org These models use the chemical structure of a compound to estimate its physical-chemical properties and its susceptibility to various degradation processes. europa.eu

For predicting biodegradation, Quantitative Structure-Activity Relationship (QSAR) models are widely used. acs.orguci.edu QSAR models for biodegradation establish a mathematical relationship between the molecular structure of a chemical and its biodegradability. nih.gov These models are built using experimental data from a large set of chemicals and can then be used to predict the biodegradability of new or untested compounds. uci.edunih.gov The European REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation encourages the use of QSAR models as an alternative to animal testing for assessing chemical persistence. nih.gov

Several factors and molecular descriptors are often considered in these models:

Molecular Weight: Influences diffusion and transport.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a chemical to partition into organic matter, affecting its bioavailability.

Presence of specific functional groups: Some chemical groups are known to be more susceptible to microbial attack than others.

Molecular connectivity indices: Describe the branching and complexity of the molecule.

Environmental fate models can also be used to simulate the behavior of a chemical in a multimedia environment (air, water, soil, sediment). researchgate.net These models take into account processes like hydrolysis, biodegradation, and volatilization to predict the concentration and persistence of a chemical in different environmental compartments over time. For this compound, such models would first predict its rapid hydrolysis to 1-decanol, and then model the subsequent fate of 1-decanol based on its properties and the environmental conditions. researchgate.net

Q & A

Q. What experimental methods are recommended for synthesizing 1-decanol aluminum salts, and how do reaction conditions influence product purity?

To synthesize 1-decanol aluminum salts, researchers often use condensation reactions between 1-decanol and aluminum precursors (e.g., aluminum chloride or aluminum alkoxides) under anhydrous conditions. For example, in polyesterimide resin synthesis, 1-decanol is combined with aluminum substrates and cured thermally (300°C for 10 minutes) to form stable films . Key factors include stoichiometric ratios, temperature control, and inert atmospheres to avoid hydrolysis. Product purity can be assessed via FTIR (to confirm ester/aluminum coordination) and elemental analysis for aluminum content .

Q. How can researchers characterize the structural and thermal stability of 1-decanol aluminum salts?

Characterization typically involves:

- FTIR spectroscopy : To identify Al–O–C bonding and hydroxyl group coordination.

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures; 1-decanol derivatives show stability up to 300°C in resin systems .

- X-ray diffraction (XRD) : For crystallinity analysis, though many aluminum salts form amorphous phases.

- DSC : Evaluates phase transitions, such as glass transition temperatures in polymer composites .

Q. What safety protocols are critical when handling 1-decanol aluminum salts due to their toxicity and environmental impact?

1-Decanol is acutely toxic to aquatic life and causes skin irritation . Researchers must:

- Use fume hoods and PPE (gloves, goggles) to avoid dermal exposure.

- Employ biodegradability tests (OECD 301 guidelines) to assess environmental persistence .

- Neutralize waste with alkaline solutions to precipitate aluminum residues before disposal .

Advanced Research Questions

Q. How do phase equilibria and solute-solute interactions in 1-decanol aluminum salt systems affect their application in supercritical CO₂ environments?

The ternary system CO₂ + 1-decanol + n-tetradecane exhibits Type III fluid phase behavior, with closed miscibility gaps and cosolvency effects. High-pressure phase equilibrium experiments (e.g., using variable-volume view cells) reveal that 1-decanol aluminum salts may act as surfactants, reducing interfacial tension in supercritical CO₂. Thermodynamic modeling (e.g., Peng-Robinson EOS) can predict solubility and phase boundaries .

Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., vaporization enthalpy) of 1-decanol and its aluminum derivatives?

Discrepancies in vaporization enthalpies (e.g., 1-decanol: 67–70 kJ/mol ) arise from impurities or measurement techniques. For aluminum salts:

Q. How can 1-decanol aluminum salts improve corrosion resistance in aluminum alloys, and what experimental models validate this?

1-Decanol aluminum salts form protective films on alloy surfaces. Researchers use:

- Electrochemical impedance spectroscopy (EIS) : To measure corrosion rates in NaCl solutions.

- Salt spray tests : ASTM B117 standards, with post-test SEM/EDS analysis to quantify surface degradation .

- Molecular dynamics simulations : Predict adsorption behavior of 1-decanol derivatives on aluminum oxide layers.

Q. What analytical techniques quantify trace aluminum in 1-decanol systems, and how do interferences affect accuracy?

- Lumogallion-based fluorescence assays : Detect aluminum down to 1 ppb using lumogallion hydrochloric acid TS, with 2-propanol as a solvent .

- ICP-MS : Requires acid digestion (e.g., HNO₃/HCl) to dissolve organic-aluminum complexes.

Interferences from Fe³⁺ or Ca²⁺ are mitigated via chelation (e.g., EDTA) or matrix-matched calibration .

Methodological Challenges and Solutions

Q. How can researchers address the lack of published phase behavior data for 1-decanol aluminum salts in mixed-solvent systems?

- Conduct high-pressure phase equilibrium experiments using synthetic methods (e.g., cloud-point measurements).

- Apply PC-SAFT models to predict liquid-liquid equilibria, leveraging existing data for CO₂ + 1-decanol systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.